![molecular formula C27H33NO2S B2852059 N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide CAS No. 478041-36-0](/img/structure/B2852059.png)
N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species, as well as fungal species. The antimicrobial activity is attributed to the ability of these compounds to interfere with the biosynthesis of bacterial lipids or through other mechanisms that inhibit microbial growth .
Antiproliferative Agents
These derivatives have also been evaluated for their antiproliferative effects, particularly against cancer cell lines such as the human breast adenocarcinoma (MCF7). Some compounds within this class have demonstrated significant activity, suggesting their potential use in cancer treatment strategies. Molecular docking studies support their effectiveness by showing good binding scores with cancer-related receptors .
Liquid Crystal Applications
Compounds related to N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide have been utilized in the development of luminescent liquid crystals (LLCs). These LLCs are designed to overcome issues related to aggregation-caused quenching while maintaining the necessary aggregation or self-organization for liquid crystal applications. This makes them suitable for use in advanced display technologies .
Aggregation-Induced Emission
The phenomenon of aggregation-induced emission (AIE) has been applied to the molecular design of liquid crystals based on derivatives of N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide . This strategy aims to create materials that exhibit luminescence when aggregated, which is a desirable property for optoelectronic devices .
Molecular Modelling
Molecular modelling techniques have been employed to study the pharmacological activities of these derivatives. By understanding the interaction of these compounds with various receptors through computational methods, researchers can predict their behavior and optimize their structures for better efficacy in their respective applications .
Drug Design and Development
The promising results from antimicrobial and antiproliferative screenings indicate that these compounds can serve as lead compounds for rational drug designing. Their molecular structures, confirmed by physicochemical properties and spectroanalytical data, provide a solid foundation for the development of new drugs with novel modes of action to treat microbial infections and cancer .
properties
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2S/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-17-26(18-15-24)28-31(29,30)27-19-16-22-8-5-6-9-25(22)20-27/h5-6,8-9,14-21,23,28H,2-4,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGUWIGYJKEZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

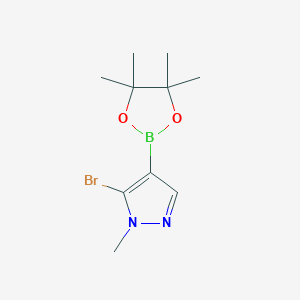
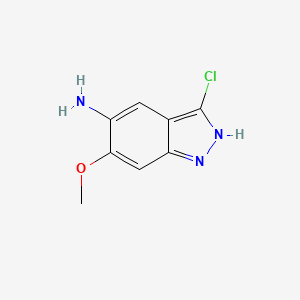
![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)
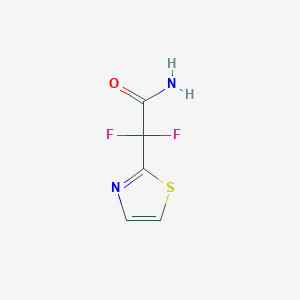
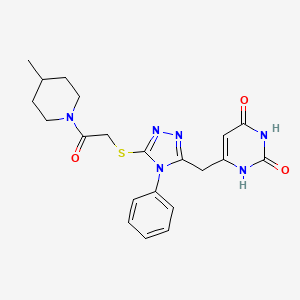
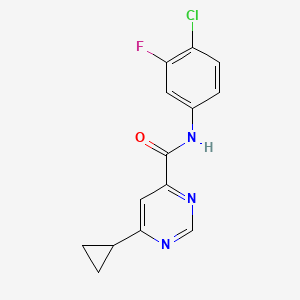

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)
![2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2851997.png)
